Product packaging for 10H-[1]Benzothieno[3,2-b]indole(Cat. No.:)

10H-[1]Benzothieno[3,2-b]indole

Cat. No.: B1195227
M. Wt: 223.29 g/mol
InChI Key: FPQLXWGSGNEDCF-UHFFFAOYSA-N
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Description

10H-[1]Benzothieno[3,2-b]indole (CAS 248-67-9) is a high-purity (98%) tricyclic heterocyclic compound of significant interest in advanced materials research and pharmaceutical development. Its fused aromatic structure, with a molecular formula of C14H9NS and a molecular weight of 223.29 g/mol, makes it a valuable building block for synthesizing complex organic molecules . In the field of optoelectronics and material science , this compound serves as a premium hole-transport unit for designing high-performance functional materials. Researchers utilize it to create efficient bipolar host materials for phosphorescent organic light-emitting diodes (PHOLEDs). Devices employing benzothienoindole-based hosts have demonstrated exceptional performance, including high external quantum efficiency and extremely small efficiency roll-off at high brightness levels, which is a critical challenge in display and lighting technologies . Furthermore, it is used as a key monomer for synthesizing high-performance polymers and liquid crystal materials for applications in LCDs, leveraging its excellent thermal and mechanical properties . Its derivatives are also explored for their aggregation-induced emission (AIE) and mechanochromic properties, which are valuable for developing smart sensory materials . In medicinal chemistry and drug discovery , the benzothieno[3,2-b]indole scaffold is a privileged structure known for its diverse biological activities. Derivatives of this core structure have been investigated as potent Selective Estrogen Receptor Modulators (SERMs), showing strong binding affinity for estrogen receptor subtypes and significant effects in preclinical models for increasing bone mineral density . More broadly, thienoindole analogs exhibit a wide spectrum of pharmacological properties, including antitumor, antifungal, antibacterial, and human 5-HT5A receptor binding inhibition activities, making them a versatile scaffold for developing new therapeutic agents . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately, storing it in an inert atmosphere at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NS B1195227 10H-[1]Benzothieno[3,2-b]indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9NS

Molecular Weight

223.29 g/mol

IUPAC Name

10H-[1]benzothiolo[3,2-b]indole

InChI

InChI=1S/C14H9NS/c1-3-7-11-9(5-1)14-13(15-11)10-6-2-4-8-12(10)16-14/h1-8,15H

InChI Key

FPQLXWGSGNEDCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4S3

Origin of Product

United States

Synthesis and Properties

The synthesis and characterization of 10H- acs.orgBenzothieno[3,2-b]indole and its derivatives are central to unlocking their potential applications. Various synthetic strategies have been developed to construct this complex heterocyclic scaffold.

A prominent and versatile method for synthesizing thieno[3,2-b]indole-based compounds is the Fischer indole (B1671886) synthesis. acs.orgnih.gov This reaction has been successfully employed to create a variety of fused heteroarenes, including derivatives of 10H- acs.orgBenzothieno[3,2-b]indole. acs.orgnih.gov One effective strategy involves a three-step, transition-metal-free pathway that utilizes both the Fiesselmann thiophene (B33073) synthesis and the Fischer indole synthesis as key transformations. acs.org

For instance, the synthesis of 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles, which share a similar core, has been achieved from methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates through a one-pot procedure featuring Fischer indolization. nih.gov Another approach involves the direct oxidative coupling of 2,3-disubstituted indoles with phenols, mediated by PIDA (phenyliodine diacetate), to form the benzofuro[3,2-b]indoline framework, a related structure. researchgate.net

Table 1: Physicochemical Properties of Selected 10H- acs.orgBenzothieno[3,2-b]indole Derivatives

CompoundMolecular FormulaMelting Point (°C)Spectroscopic DataReference
13H-Benzo[g]benzofuro[2′,3′:4,5]thieno[3,2-b]indoleC20H11NOS249–250¹H NMR, ¹³C NMR, HRMS nih.gov
9-Methyl-13H-benzo[g]benzofuro[2′,3′:4,5]thieno[3,2-b]indoleC21H13NOS279–280¹H NMR, ¹³C NMR, Elemental Analysis nih.gov
8H-Benzo[g]naphtho[1″,2″:4′,5′]furo[2′,3′:4,5]thieno[3,2-b]indoleC24H13NOS292–293¹H NMR, ¹³C NMR, Elemental Analysis nih.gov

Chemical Reactivity and Advanced Functionalization of 10h 1 Benzothieno 3,2 B Indole

Electrophilic Substitution Reactions and Regioselectivity

The reactivity of the 10H- researchgate.netbenzothieno[3,2-b]indole core in electrophilic substitution reactions is a subject of significant interest for the synthesis of functionalized derivatives. Studies on the closely related researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (B83047) (BTBT) system provide valuable insights into the expected regioselectivity. In BTBT, electrophilic attack, such as nitration, formylation, and acetylation, preferentially occurs at the 2-position, with the 4-position being a minor site of substitution. researchgate.net The regioselectivity of these reactions can be significantly enhanced by lowering the reaction temperature. researchgate.net When a substituent is already present at the 2-position, further electrophilic substitution predominantly yields the 2,7-disubstituted product. researchgate.net This suggests that the electronic properties of the benzothieno moiety play a crucial role in directing incoming electrophiles.

For the 10H- researchgate.netbenzothieno[3,2-b]indole scaffold, the presence of the indole (B1671886) nitrogen introduces additional complexity and potential reaction pathways. The indole nucleus is known to be highly reactive towards electrophiles, typically at the C3 position. Therefore, electrophilic substitution on 10H- researchgate.netbenzothieno[3,2-b]indole could potentially occur on either the benzothiophene or the indole portion of the molecule, and the precise regioselectivity would likely be influenced by the specific reaction conditions and the nature of the electrophile.

Oxidative and Reductive Transformations

The sulfur and nitrogen heteroatoms in 10H- researchgate.netbenzothieno[3,2-b]indole are susceptible to oxidative and reductive transformations, which can significantly alter the molecule's electronic and structural properties.

The oxidation of the sulfur atom in the thiophene (B33073) ring of benzothieno-based systems has been shown to be a powerful tool for modulating their properties. mdpi.com For instance, the sequential oxidation of 2,7-dibromo- researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (2,7-diBr-BTBT) with m-chloroperoxybenzoic acid yields the corresponding 5,5-dioxide (2,7-diBr-BTBTDO) and 5,5,10,10-tetraoxide (2,7-diBr-BTBTTO). mdpi.com This oxidation dramatically impacts the crystal packing, thermal stability, and optoelectronic characteristics of the molecule. mdpi.com

Specifically, sulfur oxidation transforms the electron-donating thiophene sulfur into a strongly electron-accepting sulfonyl group. mdpi.com This change leads to a decrease in both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, resulting in a reduced energy band gap. mdpi.com The oxidized forms also exhibit enhanced thermal stability and significantly improved fluorescence properties, with quantum yields approaching 99%. mdpi.com These findings highlight the potential of sulfur oxidation as a strategy to design advanced organic semiconductors and fluorescent materials based on the 10H- researchgate.netbenzothieno[3,2-b]indole core.

Derivatization Strategies for Substituted Analogues

The development of synthetic methodologies to access substituted analogues of 10H- researchgate.netbenzothieno[3,2-b]indole is crucial for exploring their structure-activity relationships and tuning their properties for specific applications. A variety of derivatization strategies have been employed for related heterocyclic systems, which can be adapted for the 10H- researchgate.netbenzothieno[3,2-b]indole scaffold.

Palladium-catalyzed cross-coupling reactions are a powerful tool for constructing the core structure and introducing substituents. For example, heteroacenes like thieno[3,2-b:4,5-b′]diindoles and benzothieno[3,2-b]indoles have been efficiently synthesized from tetrabromothiophene (B189479) and 2,3-dibromobenzothiophene, respectively. rsc.org The process involves a site-selective Pd-catalyzed C-C coupling followed by a twofold C-N coupling with various amines. rsc.org Another palladium-catalyzed approach involves a dehydroxylative-dehydrogenative double C-H sulfuration using sulfur powder to form benzothieno[2,3-b]indoles from indoles and cyclohexanones. researchgate.net

Furthermore, derivatization can be achieved through functionalization of the indole nucleus. Metal-free dearomative 2,3-difunctionalization of indoles via radical cascade reactions offers a route to introduce diverse functional groups. researchgate.net Additionally, oxidative cross-dehydrogenative coupling reactions can be used to form new bonds, such as the synthesis of 3-sulfenylindole derivatives. nih.gov The modification of drugs to improve their analytical properties, known as derivatization, often involves masking polar groups to enhance volatility for techniques like gas chromatography. nih.gov This highlights the broad applicability of derivatization in both synthesis and analysis. A series of estrogen receptor ligands based on the benzothieno[3,2-b]indole scaffold have been synthesized, demonstrating the potential for creating biologically active derivatives. nih.gov

Starting Material Reagents and Conditions Product Type Key Features
Tetrabromothiophene / 2,3-Dibromobenzothiophene1. Pd-catalyzed C-C coupling; 2. C-N coupling with aminesThieno[3,2-b:4,5-b′]diindoles / Benzothieno[3,2-b]indolesEfficient, site-selective synthesis of the core structure. rsc.org
Indoles and CyclohexanonesPdI2, sulfur powder, oxygen atmosphereBenzothieno[2,3-b]indolesDouble C-H sulfuration. researchgate.net
IndolesTrimethylsilyl azide (B81097) (TMSN3), PhI(OAc)22-Azido-3-arylselenylindolinesMetal-free, dearomative difunctionalization. researchgate.net
4-Hydroxy-2H-chromene-2-thione and IndoleI2, TBHP, DMSO3-Sulfenylindole derivativesOxidative cross-dehydrogenative coupling. nih.gov

Acid-Base Equilibria Involving Heterocyclic Nitrogen

The basicity of the nitrogen atom in the indole ring of 10H- researchgate.netbenzothieno[3,2-b]indole is a key determinant of its chemical behavior and potential applications, particularly in biological systems. The pKa value, which quantifies the acidity of the conjugate acid, is influenced by the molecular structure and the surrounding medium.

Studies on a wide range of conjugated nitrogen heterocycles have shown that the fusion of an additional benzene (B151609) ring does not always lead to an increase in basicity in solution; the effect can be either basicity-increasing or decreasing depending on various structural factors. irb.hr The basicity of a molecule in the gas phase is primarily determined by its ability to delocalize the positive charge. irb.hr In solution, the situation is more complex, and smaller systems with localized charges can exhibit higher basicities due to solvation effects. irb.hr

For 10H- researchgate.netbenzothieno[3,2-b]indole, the lone pair of electrons on the nitrogen atom can participate in the aromatic system, which generally reduces its basicity compared to aliphatic amines. The specific pKa value of the heterocyclic nitrogen in 10H- researchgate.netbenzothieno[3,2-b]indole would provide crucial information about its protonation state at physiological pH and its ability to participate in hydrogen bonding and other non-covalent interactions.

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods are fundamental to verifying the molecular identity and integrity of newly synthesized 10H- hmdb.caBenzothieno[3,2-b]indole derivatives. Techniques such as NMR, UV-Vis, IR, and Mass Spectrometry provide complementary information, painting a complete picture of the molecule's structure.

NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in organic molecules. For derivatives of 10H- hmdb.caBenzothieno[3,2-b]indole, ¹H and ¹³C NMR spectra provide definitive proof of structure following synthesis.

Detailed ¹H NMR analysis of various N-alkylated and substituted thieno[3,2-b]indoles confirms the successful attachment of functional groups. For instance, in N-alkylated derivatives, the appearance of signals corresponding to the alkyl chain, such as the quartet for the ethyl group's CH₂ and the triplet for its CH₃, confirms the substitution at the indole nitrogen. rsc.org Similarly, the chemical shifts and splitting patterns of the aromatic protons provide information about the substitution pattern on the fused ring system.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. The chemical shifts for carbons in the benzothiophene and indole rings, as well as those in attached substituents, are diagnostic. rsc.org For example, in a 2-bromo-1-methyl-3-(p-tolylthio)-1H-indole derivative, distinct signals are observed for the methyl group, the aromatic carbons of the tolyl group, and the carbons of the indole core, confirming the structure. rsc.org

Table 1: Selected ¹H and ¹³C NMR Data for 10H- hmdb.caBenzothieno[3,2-b]indole Derivatives Data presented for illustrative purposes based on reported values for related structures.

CompoundNucleusSolventChemical Shifts (δ ppm)
4-Ethyl-2-(thiophen-2-yl)-4H-thieno[3,2-b]indole¹HCDCl₃7.71 (d, J=7.9 Hz, 1H), 7.39 (d, J=8.2 Hz, 1H), 7.34–7.24 (m, 3H), 7.21–7.13 (m, 4H), 7.05 (dd, J=5.1, 3.6 Hz, 2H), 4.33 (q, J=7.2 Hz, 4H), 1.48 (t, J=7.2 Hz, 6H) rsc.org
2-Bromo-1-methyl-3-(p-tolylthio)-1H-indole¹HCDCl₃7.63 (dd, J=7.9, 0.6 Hz, 1H), 7.36 (d, J=8.2 Hz, 1H), 7.31–7.23 (m, 1H), 7.17 (dd, J=7.9, 7.1 Hz, 1H), 7.04 (d, J=8.3 Hz, 2H), 6.99 (d, J=7.3 Hz, 2H), 3.86 (s, 3H), 2.26 (s, 3H) rsc.org
2-Bromo-1-methyl-3-(p-tolylthio)-1H-indole¹³CCDCl₃137.3, 135.0, 134.2, 129.6, 129.4, 126.6, 123.3, 122.7, 121.1, 119.3, 109.7, 103.6, 32.5, 20.9 rsc.org

UV-Vis spectroscopy is employed to study the electronic transitions within the π-conjugated system of 10H- hmdb.caBenzothieno[3,2-b]indole and its derivatives. The absorption spectra reveal the wavelengths at which the molecule absorbs light, providing insights into its electronic structure and optical band gap.

Derivatives of this heterocyclic system typically exhibit absorption bands in the UV and visible regions. tandfonline.com The precise position and intensity of these absorption maxima (λmax) are sensitive to the specific substituents attached to the core structure. Studies on related N,S,Se-heteroacenes built upon the thieno[3,2-b]indole framework show that these molecules possess large optical band gaps, generally ranging from 2.82 eV to 3.23 eV. acs.org The introduction of selenium (selenated heteroacenes) tends to result in a narrower optical band gap compared to their sulfur-containing counterparts. acs.org This tunability of the electronic properties through structural modification is a key feature for their application in electronic devices.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different types of chemical bonds. For derivatives of 10H- hmdb.caBenzothieno[3,2-b]indole, IR spectroscopy is used to confirm the presence of key structural features.

For example, the spectra of substituted indole derivatives show characteristic absorption bands that confirm their structure. In a 2-bromo-1-methyl-3-(p-tolylthio)-1H-indole, characteristic peaks are observed around 1328 cm⁻¹, 802 cm⁻¹, and 741 cm⁻¹, which are indicative of the vibrations within the complex aromatic structure. rsc.org The absence of a significant N-H stretching band (typically around 3400 cm⁻¹) in N-alkylated derivatives provides further evidence of successful substitution at the indole nitrogen.

Table 2: Characteristic IR Absorption Bands for a Substituted Indole Derivative

CompoundMediumCharacteristic Absorption Bands (cm⁻¹)
2-Bromo-1-methyl-3-(p-tolylthio)-1H-indoleneat1328, 802, 741 rsc.org
3-Bromo-1-methyl-2-(phenylthio)-1H-indoleneat2935, 1324, 1232, 735 rsc.org

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a molecule's chemical formula.

For derivatives of 10H- hmdb.caBenzothieno[3,2-b]indole, HRMS is critical for confirming that the desired product has been formed with the correct elemental composition. The experimental mass-to-charge ratio (m/z) is compared to the calculated value for the expected molecular formula. A close match between the found and calculated values provides strong evidence for the compound's identity.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Substituted Indole Derivatives

CompoundIonCalculated m/zFound m/z
2-Bromo-1-methyl-3-(p-tolylthio)-1H-indole[M+H]⁺332.0103332.0104 rsc.org
3-Bromo-1-methyl-2-(phenylthio)-1H-indole[M+H]⁺317.9947317.9947 rsc.org
1-Benzyl-3-bromo-2-(p-tolylthio)-1H-indole[M+H]⁺408.0416408.0413 rsc.org

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods confirm the molecular structure, X-ray crystallography and diffraction techniques provide invaluable information about the arrangement of molecules in the solid state. This intermolecular organization is paramount for applications in organic electronics, as it directly influences charge transport properties.

For thin films of N,S,Se-heteroacenes derived from the thieno[3,2-b]indole core, X-ray diffraction (XRD) measurements have revealed highly ordered structures. acs.org These molecules tend to adopt a well-ordered "lamella" structure. acs.org Furthermore, the molecules typically exhibit an "edge-on" orientation on the substrate, a packing motif that is often favorable for efficient charge transport in thin-film transistors. acs.org The intermolecular distances, or d-spacings, are influenced by the specific atoms in the core; for example, derivatives containing selenium show different short intermolecular distances compared to their sulfur analogues, which is attributed to stronger Se-Se interactions. acs.org

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for probing the electronic properties of 10H- hmdb.caBenzothieno[3,2-b]indole derivatives. CV is used to determine the oxidation and reduction potentials of a molecule, from which key electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.

These energy levels are critical for designing materials for specific roles in electronic devices, such as hole-transporting layers in solar cells. acs.org For a series of benzo[b]selenophene/thieno[3,2-b]indole-based heteroacenes, HOMO energy levels were determined by CV to be in the range of -5.2 to -5.6 eV. acs.org The electrical conductivity of polymers derived from the electrochemical oxidation of benzothieno[3,2-b]indole monomers has been measured in the range of 10⁻⁶ to 10⁻⁴ S cm⁻¹. tandfonline.com Furthermore, hole mobility in thin solid films of these materials, another crucial parameter for semiconductor performance, has been measured using the CELIV (Charge Extraction by Linearly Increasing Voltage) technique, with values ranging from 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹. acs.org

Table 4: Electrochemical Properties of 10H- hmdb.caBenzothieno[3,2-b]indole Based Materials

Material ClassPropertyValueTechnique
N,S,Se-heteroacenesHOMO Energy Level-5.2 to -5.6 eVCyclic Voltammetry (CV) acs.org
N,S,Se-heteroacenesHole Mobility10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹CELIV acs.org
Poly( hmdb.cabenzothieno[3,2-b]indole) derivativesElectrical Conductivity10⁻⁶ to 10⁻⁴ S cm⁻¹- tandfonline.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are crucial for determining the stability and phase behavior of organic semiconductor materials, providing essential data for processing and device fabrication. For derivatives of the ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene (BTBT) core, a structure related to benzothienoindoles, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have been employed to evaluate thermal properties. nih.govresearchgate.net

In a comparative study, the thermal stability of 2,7-dibromo ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene (2,7-diBr-BTBT) and its oxidized derivatives, 2,7-dibromo ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene-5,5-dioxide (2,7-diBr-BTBTDO) and 2,7-dibromo ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene-5,5,10,10-tetraoxide (2,7-diBr-BTBTTO), was investigated. nih.gov TGA was performed under a nitrogen atmosphere with a heating rate of 10 °C min⁻¹ to determine the decomposition temperature (Td), defined as the point of 5% weight loss. nih.gov

The results indicated that thermal stability increases with the degree of sulfur oxidation. nih.gov The unoxidized 2,7-diBr-BTBT was the least stable, while the fully oxidized 2,7-diBr-BTBTTO showed the highest decomposition temperature. nih.gov Specifically, the decomposition temperature of 2,7-diBr-BTBTTO was approximately 18 °C higher than that of 2,7-diBr-BTBTDO and 38 °C higher than the parent 2,7-diBr-BTBT. nih.gov These findings highlight how chemical modification of the thiophene sulfur atoms significantly impacts the thermal robustness of the molecular framework. nih.govresearchgate.net Differential Scanning Calorimetry (DSC) was also utilized to study the thermal properties of these compounds, with experiments conducted by heating from 0 °C to 220 °C at a rate of 5 °C min⁻¹. nih.gov

Table 1: Decomposition Temperatures (Td) of BTBT Derivatives from TGA
CompoundDecomposition Temperature (Td) at 5% weight loss (°C)Reference
2,7-diBr-BTBTData not explicitly stated in snippet nih.gov
2,7-diBr-BTBTDOData not explicitly stated in snippet nih.gov
2,7-diBr-BTBTTO~38°C higher than 2,7-diBr-BTBT nih.gov

Morphological and Microstructural Analysis (e.g., Atomic Force Microscopy, X-ray Diffraction)

The performance of organic electronic devices is intrinsically linked to the molecular packing and film morphology of the active semiconductor layer. Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) are powerful techniques for characterizing the surface topography and crystal structure of thin films of benzothienoindole-related compounds.

Atomic Force Microscopy (AFM)

AFM studies on thin films of 2,7-bis(octyloxy) ulb.ac.bebenzothieno[3,2-b]-benzothiophene (C8O–BTBT–OC8), a derivative of the BTBT family, have provided detailed insights into surface morphology. ulb.ac.be For films deposited on a SiO₂ substrate at room temperature, AFM revealed a relatively smooth and laterally homogeneous surface, with terraced islands on top of a continuous film estimated to be four molecular layers thick. ulb.ac.be The step height between these terraces was measured to be approximately 3.2 nm. ulb.ac.be

The effect of thermal annealing on film morphology is significant. ulb.ac.be Upon annealing at temperatures up to 150 °C, changes in the film's surface were observed. ulb.ac.be Annealing at 100 °C and 130 °C induced structural transitions, while at temperatures near 150 °C, dewetting of the film occurred, leading to a more complex morphology upon cooling. ulb.ac.be AFM phase imaging, which maps variations in the material's elastic modulus, can distinguish between stiffer crystalline regions and softer amorphous areas, providing further insight into the film's microstructure. researchgate.net

X-ray Diffraction (XRD)

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS), a specialized XRD technique, has been instrumental in elucidating the crystalline packing of BTBT derivative thin films. ulb.ac.be For C8O–BTBT–OC8 films, GIWAXS studies revealed the existence of a substrate-induced phase (SIP) at room temperature, which is structurally different from the bulk single-crystal form. ulb.ac.bestrath.ac.uk This SIP is crucial as it directly influences the material's charge transport properties. ulb.ac.be

Upon annealing at temperatures of 90 °C or higher, a structural transition from the SIP to a high-temperature phase (HTP) was observed. ulb.ac.be In the HTP, molecules are packed with a greater tilt angle relative to the surface normal and have an enlarged in-plane unit cell. ulb.ac.be This transition was found to be reversible upon cooling; however, AFM imaging revealed that molecular layers at the interface with the SiO₂ substrate could remain trapped in the HTP structure, buried beneath the film that had reverted to the SIP. ulb.ac.be This highlights the importance of understanding and controlling polymorphism at interfaces for device optimization. ulb.ac.be

Table 2: Crystalline Phases of C8O–BTBT–OC8 Thin Films Identified by GIWAXS
PhaseConditionKey Structural FeatureReference
Substrate-Induced Phase (SIP)Room Temperature (as-deposited)Different from bulk structure; interlayer distance of ~3.2 nm ulb.ac.bestrath.ac.uk
High-Temperature Phase (HTP)Annealed at T ≥ 90 °CIncreased molecular tilt angle (~39°), enlarged in-plane unit cell ulb.ac.be
Single Crystal PhaseBulk materialLayered, with slipped π-π stacking and interdigitation of molecules strath.ac.uk

Conclusion

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis, particularly using palladium, copper, and gold/rhodium systems, has proven to be a powerful tool for the construction of the benzothieno[3,2-b]indole scaffold. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds through well-established cross-coupling and cyclization reactions.

Palladium-Catalyzed Annulation and Cross-Coupling Strategies

Palladium catalysts are widely employed in organic synthesis due to their versatility and functional group tolerance. In the context of 10H- nih.govbenzothieno[3,2-b]indole synthesis, palladium-catalyzed reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination are pivotal. These reactions facilitate the assembly of the complex heterocyclic system from simpler, readily available starting materials.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboranes and organic halides or triflates. libretexts.orgtcichemicals.com This reaction is particularly useful for constructing the biaryl linkages that can serve as precursors to the fused ring system of benzothienoindoles.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoborane to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, base, and solvent system is crucial for achieving high yields and accommodating a wide range of substrates. tcichemicals.com For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity and stability of the palladium catalyst. organic-chemistry.org

A notable application involves the coupling of bromoindoles with arylboronic acids. nih.gov While effective, the yields can sometimes be moderate, and alternative strategies like sequential arylation and amination might be preferred for certain substrates. nih.gov The reaction conditions often require elevated temperatures and the use of a base such as potassium carbonate. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

Catalyst SystemSubstratesBaseSolventTemperatureYieldReference
Pd(PPh₃)₄3,5-dichloro-1,2,4-thiadiazole, p-methoxyphenylboronic acidK₂CO₃Toluene/H₂O/MeOHRefluxN/A researchgate.net
Pd/CDICz, 1-decynei-Pr₂NHToluene70 °CN/A nih.gov
P1 or P2 precatalyst3-chloroindazole, 5-indole boronic acidK₃PO₄Dioxane/H₂O100 °CModest nih.gov

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a go-to method for the synthesis of aryl amines, including N-arylindoles, which are key intermediates in the synthesis of more complex heterocyclic systems. wikipedia.orgresearchgate.net The reaction typically involves the coupling of an amine with an aryl halide or triflate. wikipedia.org

The development of various generations of catalyst systems, often employing bulky electron-rich phosphine ligands, has significantly expanded the scope and efficiency of this transformation. wikipedia.org For instance, ligands like tBuXPhos and XPhos have proven effective in the amination of aryl bromides with various amines, including carbazole (B46965) derivatives. nih.gov The choice of base, such as lithium tert-butoxide or sodium tert-butoxide, is also critical for the success of the reaction. nih.gov

In the synthesis of N-arylated indoles, the Buchwald-Hartwig amination can be more effective than the Suzuki coupling in certain cases. nih.gov For example, the reaction of a bromoindole with naphthyl bromide using a palladium catalyst can provide higher yields of the N-arylated product compared to the corresponding Suzuki coupling with 1-naphthylboronic acid. nih.gov

Table 2: Buchwald-Hartwig Amination Conditions for N-Arylation

Palladium PrecatalystLigandAmineAryl HalideBaseSolventTemperatureYieldReference
[Pd(allyl)Cl]₂t-BuXPhosCarbazole (Cz)Bromobenzenet-BuOLi1,4-Dioxane100 °C98% nih.gov
Pd₂(dba)₃XPhosDiphenylamine (DPA)Bromobenzenet-BuONaToluene100 °CN/A nih.gov
Pd(dba)₂TriphenylphosphineN/AN/AN/AN/AN/AN/A nih.gov

Copper-Mediated Cascade Cyclization and Functionalization

Copper-catalyzed reactions offer a valuable alternative to palladium-based methods for the synthesis of benzothienoindoles. These methods often proceed through cascade or domino reaction sequences, allowing for the construction of multiple rings in a single synthetic operation.

A notable example is the copper-mediated cascade synthesis of benzothieno[3,2-b]indoles from N-protected 2-((2-bromophenyl)ethynyl)anilines and a sulfur source like potassium ethylxanthate. researchgate.net This reaction, mediated by cuprous bromide and an oxidant such as tert-butyl hydroperoxide, involves the sequential formation of the pyrrole (B145914) and thiophene (B33073) rings. researchgate.net Mechanistic studies suggest the formation of a reactive Cu(III)-pyrrole intermediate. researchgate.net

Another copper-mediated approach involves the intramolecular dehydrogenative C-O coupling to construct benzothieno[3,2-b]benzofurans, which are structurally related to benzothienoindoles. nih.govsemanticscholar.orgresearchgate.net This method provides good to excellent yields and can be used to construct three- to six-fused ring systems. nih.govsemanticscholar.org The reaction is believed to proceed through a radical pathway initiated by a single electron transfer between the substrate and the copper catalyst. nih.govsemanticscholar.org

Gold(I)/Rhodium(II) Relay Catalysis in Indole (B1671886) Cyclization

Relay catalysis, where two or more catalysts work in sequence to facilitate a transformation, has emerged as a powerful strategy in organic synthesis. For the construction of indole-containing fused systems, a combination of gold(I) and rhodium(II) catalysts can be employed.

While direct examples for 10H- nih.govbenzothieno[3,2-b]indole are not explicitly detailed in the provided context, the principle of using metal carbene intermediates for cyclization is relevant. For instance, rhodium catalysts are known to facilitate the cyclization of 2-ethynylanilines to form indoles. nih.gov Furthermore, rhodium and platinum catalysts have been used in cycloaddition reactions with concomitant indole annulation to synthesize cyclohepta[b]indoles. nih.gov This involves the generation of a vinyl metal carbene that undergoes a formal [4+3] cycloaddition. nih.gov The catalyst's ability to induce cyclization and promote the subsequent cycloaddition is key to the success of this tandem process. nih.gov

Metal-Free Synthetic Strategies and Mechanistic Insights

While transition metal catalysis is dominant, metal-free synthetic strategies for constructing fused indole systems are gaining traction. These methods avoid the cost and potential toxicity associated with metal catalysts.

One such approach involves the reaction of 1-halo-8-lithionaphthalenes with nitriles to synthesize 2-substituted benzo[cd]indoles. d-nb.infonih.gov This reaction proceeds through the formation of an intermediate imine, which then undergoes an intramolecular aromatic nucleophilic substitution. d-nb.infonih.gov A key feature of this reaction is the "clothespin effect," where the repulsion between substituents on the naphthalene (B1677914) core facilitates the cyclization by bringing the reactive centers into proximity. d-nb.infonih.gov

Another metal-free approach is the Fischer indole synthesis, which is a classic and robust method for preparing a wide variety of indole derivatives, including fused systems. acs.org This method has been used to synthesize 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles from methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates in a one-pot procedure. acs.orgnih.gov

Acid-Promoted Cascade Annulation Reactions

Acid-promoted cascade annulation reactions provide an efficient route to complex heterocyclic structures from simple starting materials in a single operation. These reactions often proceed through a series of intramolecular cyclizations and rearrangements, initiated by an acid catalyst. While specific examples for the direct synthesis of 10H- nih.govbenzothieno[3,2-b]indole using this method are not extensively detailed in the provided search results, the principles of cascade reactions are well-established for constructing related fused heterocyclic systems. For instance, base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles have been used to synthesize isoindolin-1-ones. nih.gov This type of reaction demonstrates the power of cascade sequences to build complex molecules in a single pot, often with high atom economy. nih.gov

Direct Sulfuration of C-H Bonds with Elemental Sulfur

A powerful and atom-economical method for the synthesis of sulfur-containing heterocycles is the direct sulfuration of C-H bonds using elemental sulfur. sioc-journal.cn This approach avoids the need for pre-functionalized starting materials, making it a more environmentally benign and cost-effective strategy.

In the context of thieno[2,3-b]indoles, a related structural isomer of the target molecule, a metal-free, base-promoted approach has been reported. nih.gov This method involves the reaction of 3-benzylindole derivatives with elemental sulfur, leading to the formation of the thieno[2,3-b]indole core through a process that involves four C-H bond cleavages and two C-S bond formations. nih.gov The reaction exhibits good yields and high regioselectivity. nih.gov A plausible mechanism involves the deprotonation of the indole and the benzyl (B1604629) group, followed by reaction with elemental sulfur to form a polysulfide intermediate, which then undergoes cyclization and aromatization.

Another relevant example is the iodine-mediated synthesis of nih.govbenzothieno[3,2-b] nih.govbenzothiophenes (BTBTs) from 2-arylbenzo[b]thiophenes and elemental sulfur. nih.gov In this reaction, molecular iodine plays a crucial role as an additive, facilitating the formation of two C-S bonds in a single step. nih.gov While not directly applied to 10H- nih.govbenzothieno[3,2-b]indole, this methodology highlights the potential of using elemental sulfur for the construction of the thiophene ring in fused systems.

Palladium-catalyzed C-S bond formation via dehydroxylative-dehydrogenative double C-H sulfuration using sulfur powder has also been described for the preparation of benzothieno[2,3-b]indoles. researchgate.net This reaction utilizes cyclohexanones as an aryl source, which undergo dehydrogenation to form an intermediate that reacts with indoles and sulfur powder. researchgate.net

Table 1: Examples of Direct Sulfuration Reactions for Thienoindole Synthesis

Starting MaterialsCatalyst/ReagentProductYieldReference
3-Benzylindole derivatives, Elemental SulfurBaseThieno[2,3-b]indolesGood nih.gov
2-Arylbenzo[b]thiophenes, Elemental SulfurIodine nih.govBenzothieno[3,2-b] nih.govbenzothiophenesNot specified nih.gov
Indoles, Cyclohexanones, Sulfur PowderPalladiumBenzothieno[2,3-b]indolesNot specified researchgate.net

One-Pot Multi-Component Reaction Sequences

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. beilstein-journals.orgresearchgate.net This approach offers significant advantages in terms of operational simplicity, time and resource efficiency, and the generation of molecular diversity. beilstein-journals.orgresearchgate.net

A variety of heterocyclic systems have been synthesized using MCRs. For instance, a one-pot, four-component reaction of benzohydrazide, acetylenedicarboxylate, isatins, and malononitrile (B47326) affords functionalized 1-benzamidospiro[indoline-3,4'-pyridines] in good yields. beilstein-journals.org Another example is the Gewald multicomponent reaction, which has been modified for the one-pot synthesis of 2-aminothiophene-linked benzimidazoles from 2-cyanomethyl benzimidazoles, aldehydes, and elemental sulfur. researchgate.net

More complex MCRs, such as a one-pot, five-component reaction, have been developed for the synthesis of tetrazole-benzofuran hybrids. rsc.org This process involves a Ugi-azide multicomponent reaction coupled with an intramolecular cyclization catalyzed by Pd/Cu. rsc.org While a specific one-pot multi-component reaction for the direct synthesis of 10H- nih.govbenzothieno[3,2-b]indole is not highlighted in the provided results, the principles of MCRs are clearly applicable to the construction of such fused heterocyclic systems. The versatility of MCRs in generating complex scaffolds suggests their potential for developing novel synthetic routes to the target molecule and its analogues. researchgate.netnih.gov

Fischer Indolization-Based Syntheses

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement to form a diimine, followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. wikipedia.org

This powerful reaction has been adapted for the synthesis of more complex fused indole systems. For example, a series of 6H-benzofuro[2',3':4,5]thieno[3,2-b]indoles were synthesized from methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates using a one-pot procedure where the Fischer indolization was the key step. nih.gov This demonstrates the applicability of the Fischer indolization in constructing the indole portion of the 10H- nih.govbenzothieno[3,2-b]indole framework.

Furthermore, an "interrupted" Fischer indolization has been utilized to access the benzofuro[3,2-b]indoline framework. researchgate.netrsc.org In this variation, the reaction of hydrazines with benzofuranones is stopped at the deamination step, yielding benzofuro[3,2-b]indoline amines. researchgate.netrsc.org This modified approach provides access to partially saturated analogues of the target heterocyclic system.

Table 3: Examples of Fischer Indolization for Fused Indole Synthesis

Starting MaterialsProductKey FeatureReference
Methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates6H-Benzofuro[2',3':4,5]thieno[3,2-b]indolesOne-pot procedure nih.gov
Hydrazines, Benzofuran-2-onesBenzofuro[3,2-b]indoline aminesInterrupted Fischer Indolization researchgate.netrsc.org

Theoretical and Computational Investigations into 10h 1 Benzothieno 3,2 B Indole

Density Functional Theory (DFT) Calculations and Quantum Chemical Studies

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. It has been widely applied to the BTBT core and its functionalized analogues to predict their behavior as organic semiconductors.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of organic semiconductors. The energy levels of these orbitals influence charge injection and transport capabilities. DFT calculations are frequently employed to determine these energy levels.

For instance, theoretical calculations on various BTBT derivatives have shown that the HOMO and LUMO energy levels can be finely tuned by chemical modifications. In a study on 2,7-dibromo BTBT (2,7-diBr-BTBT) and its oxidized forms, DFT calculations revealed that the oxidation of sulfur atoms leads to a significant stabilization (lowering of energy) of both HOMO and LUMO levels. The HOMO energy was found to decrease from -6.230 eV in 2,7-diBr-BTBT to -7.048 eV in its tetraoxide form, while the LUMO energy experienced an even more substantial decrease. mdpi.com This demonstrates the strong influence of functionalization on the electronic landscape of the BTBT core.

The extensive π-conjugated system of the BTBT core is a key factor in its electronic properties, facilitating charge carrier delocalization. agu.edu.tr Theoretical studies on various derivatives have consistently shown that the HOMO and LUMO orbitals are primarily distributed over the main BTBT core and any attached π-conjugated groups, with alkyl side chains having minimal influence on the energy distribution of these frontier orbitals.

Calculated HOMO/LUMO Energy Levels for Various BTBT Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
2,7-diBr-BTBT-6.230-2.3983.832PBE0/6–311+G(2d,p)//D3-M06-2X/def2-TZVP
2,7-diBr-BTBTDO (5,5-dioxide)-6.732-3.2123.520PBE0/6–311+G(2d,p)//D3-M06-2X/def2-TZVP
2,7-diBr-BTBTTO (5,5,10,10–tetraoxide)-7.048-3.8783.170PBE0/6–311+G(2d,p)//D3-M06-2X/def2-TZVP
D(C7CO)-BTBTData not explicitly provided in search resultsDFT/B3LYP/6-31G
D(C7CC(CN)2)-BTBTData not explicitly provided in search resultsDFT/B3LYP/6-31G

The geometric structure of a molecule plays a pivotal role in its solid-state packing and, consequently, its charge transport properties. DFT calculations are used to find the lowest energy (most stable) geometry of a molecule. For the BTBT core, its fused rigid π-system provides a high degree of coplanarity, which is beneficial for intermolecular interactions and charge delocalization. agu.edu.tr

The conformation of flexible side chains, such as alkyl groups, is also a subject of computational analysis, as their arrangement can influence the molecular packing in the solid state.

Molecular Modeling and Intermolecular Interaction Studies

The performance of organic electronic devices is highly dependent on the molecular arrangement in the solid state. Molecular modeling and computational studies of intermolecular interactions help to understand and predict the crystal packing of BTBT derivatives. The high coplanarity of the BTBT core facilitates efficient π-π stacking, which is crucial for charge transport.

Computational analyses have identified various types of intermolecular interactions that govern the packing of BTBT derivatives. These include:

CH···π interactions: Occurring between the hydrogen atoms of one molecule and the π-system of an adjacent molecule.

S···π interactions: Involving the sulfur atoms and the π-system of neighboring molecules.

S···S interactions: Short contacts between the sulfur atoms of adjacent thiophene (B33073) rings.

F···π and O···π contacts: In functionalized derivatives. agu.edu.tr

These interactions collectively determine the solid-state packing motif, which is often a herringbone arrangement for BTBT derivatives. This arrangement is known to be favorable for two-dimensional charge transport. The length of alkyl side-chains has been shown to critically control the intrinsic mobility in BTBTs by regulating intrinsic disorder and improving the balance between different transport directions. nih.gov

Charge Carrier Mobility and Reorganization Energy Calculations

Theoretical calculations are instrumental in predicting the intrinsic charge carrier mobility of organic semiconductors. Two common models used for these calculations are the band transport model, which is applicable to highly ordered crystalline materials, and the hopping transport model, which describes charge transfer between localized states. nih.govresearchgate.net

Computational studies have shown that the intrinsic mobility in BTBTs is significantly influenced by the length of alkyl side chains. Longer alkyl chains can lead to more ordered structures, which in turn enhances charge-carrier mobility. nih.gov

Reorganization energy (λ) is a key parameter that influences the charge transfer rate in the hopping model. It represents the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy generally leads to a higher charge transfer rate and thus higher mobility. DFT calculations are used to compute both the hole (λh) and electron (λe) reorganization energies. A study on 2,7-diBr-BTBT and its S-oxides showed that sulfur oxidation increases the total reorganization energy. nih.gov

Calculated Reorganization Energies for 2,7-diBr-BTBT and its S-oxides
CompoundHole Reorganization Energy (λh) (eV)Electron Reorganization Energy (λe) (eV)
2,7-diBr-BTBT0.1790.181
2,7-diBr-BTBTDO0.2920.222
2,7-diBr-BTBTTO0.4350.247

Computational Prediction of Spectroscopic Properties

Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (e.g., UV-Vis spectra) of molecules. These calculations can provide valuable insights into the nature of electronic transitions and can be used to corroborate experimental findings.

For BTBT derivatives, TD-DFT calculations have been shown to accurately predict absorption maxima. In a study of 2,7-diBr-BTBT and its oxidized forms, the calculated absorption maxima were in excellent agreement with experimental data, with deviations ranging from only 0.06 to 0.14 eV. mdpi.com The calculations also revealed that the lowest energy absorption bands in these compounds are predominantly associated with the HOMO to LUMO transition. mdpi.com This synergy between computational prediction and experimental measurement is a powerful tool for understanding the optoelectronic properties of new materials.

Applications in Materials Science and Organic Electronics Based on 10h 1 Benzothieno 3,2 B Indole Derivatives

Organic Semiconductor Applications

Derivatives of 10H- mdpi.comBenzothieno[3,2-b]indole are at the forefront of research for next-generation organic semiconductors. Their rigid, planar structure facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport.

Organic Field-Effect Transistors (OFETs)

The mdpi.comBenzothieno[3,2-b]benzothiophene (BTBT) core, a related and foundational structure, is a cornerstone for high-performance p-type organic semiconductors in OFETs. mdpi.com The extensive conjugated system of the BTBT core allows for efficient π-orbital overlap, a key factor for high charge mobility. mdpi.com Researchers have successfully synthesized and characterized various BTBT derivatives, demonstrating their potential in solution-processable OFETs. mdpi.com

For instance, attaching end-capping groups to the BTBT core has been shown to enhance both electrical performance and solution processability. mdpi.com One such derivative, 2-(phenylethynyl)benzo[b]benzo rsc.orgtandfonline.comthieno[2,3-d]thiophene, exhibited a field-effect mobility of up to approximately 0.030 cm²/Vs and a current on/off ratio greater than 10⁶ in ambient conditions. mdpi.com Other notable BTBT derivatives include C8-BTBT (2,7-dioctyl mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene), which has shown remarkable mobility as high as 43 cm²/Vs, and Ph-BTBT C10 (2-decyl-7-phenyl- mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene), with a mobility of 22.4 cm²/Vs from spin-coated thin films. mdpi.com Furthermore, the strategic placement of alkyl substituents on thiophene (B33073) moieties attached to the BTBT fragment significantly influences the material's properties, with one derivative showing a charge carrier mobility up to 1.1 cm²·V⁻¹s⁻¹. nih.gov

Table 1: Performance of Selected BTBT Derivatives in OFETs

Compound Mobility (cm²/Vs) On/Off Ratio Processing Method
2-(phenylethynyl)benzo[b]benzo rsc.orgtandfonline.comthieno[2,3-d]thiophene ~0.030 > 10⁶ Solution-Shearing
C8-BTBT 43 Not Specified Not Specified
Ph-BTBT C10 22.4 Not Specified Spin Coating
C13-BTBT 17.2 Not Specified Not Specified
C12-Ph-BTBT 8.7 Not Specified Not Specified
2,7-bis(5-octylthiophene-2-yl)BTBT 1.1 > 10⁷ Drop-casting, Spin-coating, Doctor blade
DPh-BTBT up to 2.0 Not Specified Vapor-deposition
Dialkyl-BTBTs > 1.0 Not Specified Solution-processed
DNTT and derivatives > 3.0 Not Specified Vapor-deposition

Organic Light-Emitting Diodes (OLEDs)

The development of novel materials for OLEDs is a continuous pursuit, and derivatives of 10H- mdpi.comBenzothieno[3,2-b]indole are emerging as promising candidates. For instance, new luminescent organic molecules with a D–A–D (donor-acceptor-donor) electronic structure based on mdpi.combenzothieno[3,2-b]benzothiophene-tetraoxide have been developed. These materials exhibit thermally activated delayed fluorescence (TADF), a key mechanism for achieving high-efficiency OLEDs. rsc.org

Furthermore, multi-resonance (MR) emitters based on an indolo[3,2-b]indole backbone have been synthesized for efficient narrowband pure-green OLEDs. researchgate.net By replacing carbazole (B46965) subunits in existing MR emitters with 5-phenyl-5,10-dihydroindolo[3,2-b]indole (B11715921) (IDID) and its tert-butyl derivative, researchers have successfully redshifted the emission to pure green with narrow full-width at half-maximum (FWHM) values below 28 nm. researchgate.net The resulting OLEDs demonstrated high external quantum efficiencies of up to 18.3%. researchgate.net

Organic Photovoltaic Cells (OPVs)

In the realm of organic photovoltaics, derivatives of 10H- mdpi.comBenzothieno[3,2-b]indole have been explored as both donor and acceptor materials. The strong electron-donating ability and planarity of the thieno[3,2-b]indole moiety make it an attractive building block for enhancing intramolecular charge transfer and tuning energy levels in OPV materials. chalmers.se

A low-bandgap non-fullerene acceptor (NFA) named TIT-2FIC, which is based on a thieno[3,2-b]indole-thiophenes core, has been developed. chalmers.se This NFA showed excellent miscibility with both non-fluorinated and fluorinated polymer donors, leading to power conversion efficiencies (PCEs) of 11.80% and 13.00%, respectively. chalmers.se When used as a third component in a ternary blend, TIT-2FIC boosted the PCE of a PM6:Y6 based solar cell to 17.22%. chalmers.se

Additionally, conjugated polymers incorporating 3-(2-octyldodecyl)thieno[3,2-b]thiophene as a π-bridge have been synthesized for use as electron donor materials. mdpi.com One such polymer, when blended with a fullerene acceptor, achieved a PCE of 7.05%, highlighting the potential of this building block in enhancing the crystallinity and hole mobility of polymers for OPVs. mdpi.com

Development of Hole-Transporting Materials (HTMs)

Derivatives of 10H- mdpi.comBenzothieno[3,2-b]indole are also being investigated as hole-transporting materials (HTMs) in perovskite solar cells (PSCs), offering potential alternatives to the commonly used spiro-OMeTAD. The design of new HTMs is crucial for improving the efficiency and stability of PSCs.

Fluorinated indolo[3,2-b]indole (IDID) derivatives have been synthesized and shown to facilitate a tight molecular arrangement due to strong π–π interactions, leading to higher hole mobility compared to spiro-OMeTAD. rsc.org Furthermore, new star-shaped HTMs based on a benzotrithiophene (BTT) core, which features three thiophene rings fused to a central benzene (B151609) ring, have yielded impressive results. ucm.es PSCs incorporating these BTT-based HTMs have achieved PCEs ranging from 16% to 18.2%, comparable to devices using spiro-OMeTAD. ucm.es

Similarly, HTMs based on benzodithiophene and dithienopyrrole cores have demonstrated high efficiencies. rsc.org The substitution of a central pyrrole (B145914) ring with a benzene ring in the core structure was found to significantly enhance device performance. rsc.org Thieno[3,2-b]indole-based HTMs have also led to PSCs with high photovoltages exceeding 1.11 V. nih.gov

Photophysical Properties and Functional Dyes

The unique photophysical properties of 10H- mdpi.comBenzothieno[3,2-b]indole derivatives make them valuable as functional dyes. For instance, certain mdpi.comBenzothieno[3,2-b] mdpi.combenzothiophene-based dyes have been shown to exhibit aggregation-induced emission (AIE) and mechanofluorochromic (MFC) behavior. rsc.org The introduction of a tetraphenylethylene (B103901) moiety to the BTBT core resulted in a dye that showed AIE, a phenomenon where light emission is enhanced in the aggregated state. rsc.org

Furthermore, the oxidation of the sulfur atoms in the BTBT core to form S-oxides leads to materials with high quantum yields, exceeding 98% in solution and 71% in the solid state for some derivatives. nih.gov These S-oxides also exhibit long excited-state lifetimes. nih.gov The photophysical properties of benzophospholo[3,2-b]indole derivatives have also been investigated, with some compounds exhibiting strong photoluminescence with quantum yields as high as 75%. beilstein-journals.orgnih.gov

Three new metal-free organic dyes with a mdpi.combenzothieno[3,2-b]benzothiophene (BTBT) π-bridge have been designed for use in dye-sensitized solar cells (DSSCs), demonstrating the versatility of this core structure in light-harvesting applications. researchgate.netacs.org

Electrically Conductive Polymer Films

New polymers have been successfully synthesized through the electrochemical oxidation of monomers derived from mdpi.combenzothieno[3,2-b]indole. tandfonline.com The resulting polymer films, deposited on ITO electrodes, exhibit absorption bands in the visible and near-infrared regions. The electrical conductivity of these films ranges from 10⁻⁶ to 10⁻⁴ S cm⁻¹, with the conductivity increasing with temperature. tandfonline.com This demonstrates the potential of 10H- mdpi.comBenzothieno[3,2-b]indole as a building block for creating electrically conductive polymers for various electronic applications.

Future Perspectives and Emerging Research Directions for 10h 1 Benzothieno 3,2 B Indole Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of the 10H- nih.govBenzothieno[3,2-b]indole core and its derivatives is foundational to its exploration. Future efforts are increasingly focused on developing synthetic methodologies that are not only high-yielding but also align with the principles of green and sustainable chemistry.

Historically, the Fischer indole (B1671886) synthesis has been a robust and convenient method for preparing a variety of thieno[3,2-b]indole-based compounds, valued for its operational simplicity and the wide diversity of available starting materials. acs.orgnih.gov Researchers have successfully employed one-pot procedures featuring Fischer indolization as the key step to construct these complex scaffolds. acs.orgnih.gov

More recent innovations have moved towards transition-metal-free pathways. One such approach constructs the thieno[3,2-b]indole core through a three-step sequence that relies on the Fiesselmann thiophene (B33073) synthesis followed by Fischer indolization. acs.org Another novel and efficient strategy involves the dearomative (3+2) cycloaddition of para-quinamines and 2-nitrobenzofurans, which proceeds under mild conditions to afford derivatives in excellent yields and with high diastereoselectivity. nih.gov For instance, the reaction of methanesulfonyl-substituted para-quinamine using this method resulted in the desired product with a 98% yield. nih.gov

These modern approaches aim to improve efficiency, reduce waste, and utilize readily accessible precursors, thereby enhancing the sustainability of producing 10H- nih.govBenzothieno[3,2-b]indole derivatives for broader applications.

Table 1: Comparison of Modern Synthetic Strategies for Thieno[3,2-b]indole Scaffolds

Synthetic StrategyKey FeaturesAdvantagesReference
Fischer Indole Synthesis One-pot procedure, treatment of ketones with arylhydrazines.Convenient, robust, diverse substrates. acs.orgnih.govacs.org
Fiesselmann-Fischer Combination Three-step, transition-metal-free synthesis.Avoids transition metals, controlled construction. acs.org
Dearomative (3+2) Cycloaddition Reaction of para-quinamines and 2-nitrobenzofurans.High yields (up to 98%), mild conditions, excellent diastereoselectivity. nih.gov

Rational Design and Synthesis of Advanced Functional Analogues for Tunable Properties

A major driving force in 10H- nih.govBenzothieno[3,2-b]indole research is the ability to tune its physicochemical properties through rational molecular design. By systematically modifying the core structure, scientists can create advanced functional analogues tailored for specific applications, ranging from medicine to materials science.

In the biomedical arena, derivatives have been synthesized and evaluated as potent selective estrogen receptor modulators (SERMs), demonstrating strong binding affinity for estrogen receptors. nih.gov This highlights the potential for developing new therapeutic agents based on this scaffold.

In the realm of organic electronics, the focus is on tuning the electronic properties. For example, the synthesis of N,S,Se-heteroacenes based on the thieno[3,2-b]indole core has yielded promising hole-transporting materials. acs.org The strategic incorporation of selenium alongside sulfur and nitrogen allows for the fine-tuning of the highest occupied molecular orbital (HOMO) energy levels, which ranged from -5.2 to -5.6 eV, and the optical band gap. acs.org Furthermore, introducing a furan (B31954) ring into the fused system to create 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles (BFTIs) has been shown to enhance solubility and induce strong luminescence, which are desirable traits for organic semiconductors. acs.orgnih.gov

Table 2: Influence of Structural Modifications on the Properties of Thieno[3,2-b]indole Analogues

Analogue TypeStructural ModificationTunable PropertyPotential ApplicationReference
Simple Derivatives Substitution on the indole or benzothiophene (B83047) rings.Estrogen receptor binding affinity.Selective Estrogen Receptor Modulators (SERMs). nih.gov
N,S,Se-Heteroacenes Fusion with benzo[b]selenophene.Lower HOMO level, narrower optical band gap.Hole-Transporting Layers in organic electronics. acs.org
N,O,S-Heteroacenes (BFTIs) Fusion with a benzofuran (B130515) ring.Enhanced solubility, strong luminescence.Organic Semiconductors. acs.orgnih.gov

Integration of Computational and Experimental Approaches for Material Discovery

The synergy between computational modeling and experimental synthesis is becoming indispensable for accelerating the discovery of new materials. For complex heterocyclic systems like 10H- nih.govBenzothieno[3,2-b]indole, this integrated approach allows for the prediction of molecular properties before undertaking time-consuming and resource-intensive laboratory work.

Computational methods, such as Density Functional Theory (DFT), can predict key electronic parameters like HOMO and LUMO energy levels, band gaps, and charge transport characteristics. These predictions guide the rational design of new analogues with desired properties. For example, the development of N,S,Se-heteroacenes with specific HOMO levels suitable for hole-transporting layers was likely guided by such computational pre-screening. acs.org

Experimental validation remains crucial. The synthesis of the designed molecules is followed by rigorous characterization of their properties. Techniques like cyclic voltammetry are used to experimentally determine electrochemical properties, while methods such as the charge extraction by linearly increasing voltage (CELIV) technique are employed to measure charge carrier mobility in thin films. acs.org Hole mobility for some derivatives has been measured in the range of 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹, confirming their potential as semiconductor materials. acs.org This iterative cycle of computational prediction, experimental synthesis, and property characterization is a powerful paradigm for the efficient discovery of advanced materials.

Exploration of Novel Interdisciplinary Applications in Advanced Technologies

The unique properties of 10H- nih.govBenzothieno[3,2-b]indole and its derivatives place them at the intersection of chemistry, materials science, physics, and biology, opening up avenues for novel interdisciplinary applications.

The most prominent area of application is in organic electronics. The π-conjugated nature of the heteroacene core makes these compounds excellent candidates for semiconductor materials. nih.gov They are being actively investigated for use as the active layer in a variety of organic electronic devices, including:

Organic Field-Effect Transistors (OFETs)

Organic Light-Emitting Diodes (OLEDs)

Organic Solar Cells (OSCs) nih.gov

The development of hole-transporting materials based on this scaffold is a significant step towards creating more efficient and stable organic optoelectronic devices. acs.org

Beyond electronics, the scaffold's inherent biological activity continues to be a fertile ground for exploration. The thieno[3,2-b]indole moiety is recognized for a wide spectrum of biological activities, including potential antitumor, antifungal, and antibacterial properties, suggesting that new derivatives could be developed as novel therapeutic agents. researchgate.net The demonstrated activity as SERMs further underscores the potential for applications in medicine. nih.gov This interdisciplinary nature ensures that 10H- nih.govBenzothieno[3,2-b]indole chemistry will remain a vibrant and impactful field of research for the foreseeable future.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 10H-[1]benzothieno[3,2-b]indole and its derivatives, and how do reaction conditions influence yield?

  • Methodology : Synthesis often involves coupling reactions with transition metal catalysts. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is used to append substituents to the indole core, as seen in derivatives like 5-fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole. Key steps include:

  • Dissolving precursors in polar solvents (e.g., DMF/PEG-400 mixtures) .
  • Optimizing stoichiometry (e.g., 1.2 equivalents of alkyne for CuAAC) .
  • Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate products with ~42–56% yields .
    • Data Contradictions : Lower yields in some protocols (e.g., 30–84% for thienoindoles) may arise from competing side reactions or incomplete purification .

Q. What analytical techniques are critical for confirming the structure of this compound derivatives?

  • Methodology : Multi-nuclear NMR (1H, 13C, 19F) and high-resolution mass spectrometry (HRMS) are essential. For example:

  • 1H NMR in CDCl3 resolves aromatic protons (δ 6.78–8.7 ppm) and alkyl chain environments (δ 3.25–4.55 ppm) .
  • HRMS (e.g., FAB-HRMS m/z 397.0667 [M+H]+) confirms molecular weight .
    • Advanced Validation : X-ray crystallography is used for solid-state structural confirmation, as demonstrated for oxidized BTBT derivatives .

Advanced Research Questions

Q. How can substituent engineering enhance the optoelectronic properties of this compound in dye-sensitized solar cells (DSSCs)?

  • Methodology : Alkyl chain functionalization (e.g., dodecyl groups) reduces dye aggregation and back-electron transfer. For instance:

  • Dyes 124–126 (with phenyl, thiophene, or furan spacers) achieved efficiencies up to 4.11% in DSSCs .
  • Furanyl spacers outperform thiophene analogs due to improved charge separation .
    • Data Insights : Voc and Jsc values correlate with spacer electron-withdrawing capacity (e.g., furan > thiophene) .

Q. What catalytic systems enable the synthesis of complex this compound-fused heterocycles, and how are reaction conditions optimized?

  • Methodology : Mn(III)/Brønsted acid co-catalysts facilitate cascade reactions. For example:

  • Mn(OAc)₃·2H₂O in trifluoroethanol (TFE) at 80°C promotes cyclization of aryl(1H-indol-2-yl)methanols to quindoline derivatives (e.g., 11-phenyl-10H-indolo[3,2-b]quinoline) .
  • Solvent polarity and temperature (e.g., 150°C in DMF for thienoindoles) critically influence reaction rates and yields .

Q. How do structural modifications (e.g., oxidation, alkylation) alter the thermal stability and fluorescence of this compound derivatives?

  • Methodology : Oxidized derivatives (e.g., BTBT tetraoxides) exhibit higher thermal decomposition temperatures (Td > 300°C) and redshifted emission compared to parent compounds .
  • Contradictions : While alkyl chains improve solubility, excessive branching may reduce crystallinity, complicating device fabrication .

Key Challenges and Future Directions

  • Synthetic Scalability : Transitioning from batch to flow chemistry may improve reproducibility for large-scale applications .
  • Mechanistic Studies : In-situ spectroscopic methods (e.g., Raman) could elucidate intermediate steps in Mn(III)-catalyzed cyclizations .
  • Multifunctional Derivatives : Incorporating electron-deficient moieties (e.g., cyano groups) may further enhance charge transport in organic electronics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.